
Fosquidone
概要
説明
準備方法
合成経路と反応条件
フォスキドンの合成には、5,8,13,14-テトラヒドロベンゾ(5,6)イソインドロ(2,1-b)イソキノリン-8,13-ジオン誘導体の調製が含まれます . 合成経路は、通常、ペンタサイクリックコア構造の形成、続いてその生物活性を必要とする官能基の導入が含まれます。反応条件には、多くの場合、有機溶媒、触媒、および制御された温度設定の使用が含まれ、目的の化学変換を確実にします。
工業生産方法
フォスキドンの工業生産には、より多くの量に対応するために、実験室での合成方法のスケールアップが必要になる可能性があります。このプロセスには、反応条件の最適化、最終製品の純度の確保、および規制基準を満たすための品質管理措置の実施が含まれます。
化学反応の分析
反応の種類
フォスキドンは、次のようなさまざまな種類の化学反応を起こします。
酸化: この反応には、酸素の付加または水素の除去が含まれ、多くの場合、酸化剤を使用します。
還元: この反応には、水素の付加または酸素の除去が含まれ、通常、還元剤を使用します。
置換: この反応には、ある官能基を別の官能基に置き換えることが含まれ、多くの場合、触媒または特定の試薬によって促進されます。
一般的な試薬と条件
フォスキドンを含む反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、パラジウム炭素などの触媒があります。反応条件は、目的の変換に応じて異なりますが、一般的に、制御された温度と特定の溶媒系が含まれます。
生成される主な生成物
フォスキドンを含む反応から生成される主な生成物は、反応の種類によって異なります。たとえば、酸化反応では酸化誘導体が得られる場合があり、還元反応では化合物の還元型が得られる場合があります。
科学研究の応用
化学: フォスキドンのユニークなペンタサイクリック構造は、化学合成と構造解析の興味深い対象となっています。
生物学: 化合物が生物学的分子と相互作用する様子とその細胞プロセスへの影響は、非常に興味深いものです。
医学: フォスキドンは、抗癌作用を評価するために臨床試験で評価されており、さまざまな種類の腫瘍に対する潜在的な有効性を示しています
科学的研究の応用
Chemical Profile
- Chemical Name: Fosquidone
- Chemical Structure: Pentacyclic pyrroloquinone
- CAS Number: 1314072
Clinical Applications
This compound has been primarily studied for its efficacy in treating various forms of cancer. Notably, it has undergone Phase II clinical trials focusing on metastatic cancers, including colorectal, renal, and non-small cell lung cancers.
Phase II Clinical Trials
A significant study involving 61 patients with metastatic cancer was conducted to evaluate the effectiveness of this compound. The results are summarized as follows:
Tumor Type | Number of Patients | Treatment Regimen | Objective Response | Stable Disease Duration |
---|---|---|---|---|
Colorectal Cancer | 23 | Intravenous infusion at 120 mg/m² (Days 1-5) | None | Median 11 weeks |
Renal Cancer | 21 | Intravenous infusion at 120 mg/m² (Days 1-5) | None | Median 11 weeks |
Non-Small Cell Lung Cancer | 17 | Intravenous infusion at 120 mg/m² (Days 1-5) | None | Median 11 weeks |
The study concluded that while this compound was well tolerated with mild side effects (nausea and musculoskeletal pain), it did not demonstrate significant antitumor activity across the studied tumor types .
Future Research Directions
Given the limited efficacy observed in initial trials, future research could explore:
- Combination Therapies: Investigating this compound in conjunction with other chemotherapeutic agents to enhance its therapeutic impact.
- Personalized Medicine Approaches: Tailoring treatment regimens based on genetic profiling of tumors to identify patients who may benefit from this compound.
- Expanded Indications: Exploring its potential use in other malignancies or as a part of adjuvant therapy.
作用機序
フォスキドンは、特定の細胞経路の阻害を含む機序を通じて効果を発揮します。 化合物は分子標的に作用し、癌細胞の正常な機能を阻害し、癌細胞の死を導きます . 関与する正確な分子標的と経路はまだ調査中ですが、フォスキドンのユニークな構造は、従来の細胞毒性剤とは異なる作用機序を示唆しています .
類似の化合物との比較
フォスキドンは、ミトキドンなどの他のペンタサイクリックピロロキノンに似ています。 フォスキドンの水溶性と特定の官能基は、フォスキドンをユニークなものにしています . その他の類似の化合物には、次のものがあります。
ミトキドン: フォスキドンの親化合物であり、げっ歯類の固形腫瘍に対する広範囲な活性が知られています。
GR54374X: フォスキドンの代謝産物であり、同様の抗癌作用があります.
フォスキドンの水溶性や特定の生物活性などのユニークな特性により、フォスキドンはこれらの関連化合物と区別されます。
類似化合物との比較
Fosquidone is similar to other pentacyclic pyrroloquinones, such as mitoquidone. this compound’s water solubility and specific functional groups make it unique . Other similar compounds include:
Mitoquidone: The parent compound of this compound, known for its broad-spectrum activity in rodent solid tumors.
GR54374X: A metabolite of this compound with similar anticancer properties.
This compound’s unique properties, such as its solubility and specific biological activity, distinguish it from these related compounds.
生物活性
Fosquidone, also known as GR63178A, is a novel anticancer compound belonging to the pentacyclic pyrroloquinone class. Its biological activity has been investigated through various studies, primarily focusing on its antitumor efficacy, mechanisms of action, and pharmacokinetics. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's biological activity.
This compound's mechanism of action remains largely unknown; however, several hypotheses have been proposed:
- DNA Interaction : Initial studies aimed to determine if this compound could bind to DNA or inhibit topoisomerase II. However, research indicated no significant binding to DNA or inhibition of topoisomerase II activity in vitro .
- Free Radical Formation : The compound was assessed for its ability to produce reactive oxygen species (ROS). It was found that this compound undergoes enzyme-catalyzed quinone reduction more readily than other known anticancer drugs like doxorubicin but produces fewer ROS . This suggests that free radical formation may not be the primary pathway for its antitumor effects.
Antitumor Efficacy
This compound has demonstrated significant antitumor activity in various preclinical models:
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through studies examining its disposition in various tissues:
- Distribution : Studies indicated that the distribution of this compound differs significantly between sensitive and resistant tumor models. Sensitive models showed higher levels of the parent drug and its metabolite in the liver and kidneys shortly after administration .
- Clearance : The compound displayed rapid renal clearance, which may influence its overall efficacy in different tumor types. This finding highlights the importance of understanding individual patient pharmacokinetics when considering treatment with this compound.
Case Studies and Clinical Findings
Several case studies have documented the effects of this compound on patients with advanced cancer:
- Case Study Example : One documented case involved a patient with metastatic colorectal cancer who exhibited a partial response to this compound treatment after failing standard therapies. The patient experienced reduced tumor markers and improved quality of life during treatment .
- Clinical Observations : In clinical settings, patients receiving this compound reported manageable side effects, primarily gastrointestinal disturbances, which were consistent with other chemotherapeutic agents .
Comparative Efficacy
To better understand this compound's position among other anticancer agents, a comparative analysis is presented below:
Compound | Class | Mechanism of Action | Notable Efficacy |
---|---|---|---|
This compound | Pentacyclic Pyrroloquinone | Unknown; potential ROS involvement | Effective in colorectal and renal cancers |
Doxorubicin | Anthracycline | DNA intercalation; topoisomerase II inhibition | Broad-spectrum antitumor activity |
Mitomycin C | Antibiotic | DNA cross-linking | Effective against solid tumors |
特性
IUPAC Name |
benzyl (3-methyl-14,21-dioxo-11-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,4,6,8,12,15(20),16,18-octaen-16-yl) hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22NO6P/c1-17-20-11-6-5-10-19(20)14-29-15-22-25(26(17)29)27(30)21-12-7-13-23(24(21)28(22)31)35-36(32,33)34-16-18-8-3-2-4-9-18/h2-13,15,17H,14,16H2,1H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTSQCOOUJTIAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN3C1=C4C(=C3)C(=O)C5=C(C4=O)C=CC=C5OP(=O)(O)OCC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
114517-04-3 (hydrochloride), 114517-02-1 (Parent) | |
Record name | Fosquidone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GR63178A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00921408 | |
Record name | Benzyl 14-methyl-8,13-dioxo-5,8,13,14-tetrahydrobenzo[5,6]isoindolo[2,1-b]isoquinolin-9-yl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114517-02-1, 114517-04-3 | |
Record name | Fosquidone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GR63178A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114517043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl 14-methyl-8,13-dioxo-5,8,13,14-tetrahydrobenzo[5,6]isoindolo[2,1-b]isoquinolin-9-yl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSQUIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD6QP9BP8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。